Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate
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Overview
Description
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a piperazine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester, followed by the introduction of the piperazine ring and the methylsulfonyl group. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.
Scientific Research Applications
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylthio)benzoate: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylamino)benzoate: Contains a methylamino group instead of a methylsulfonyl group.
Uniqueness
Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C15H22N2O4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoate |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-15(18)13-6-5-12(22(3,19)20)11-14(13)17-9-7-16(2)8-10-17/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
FMMQNCWSDQOPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCN(CC2)C |
Origin of Product |
United States |
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